molecular formula C6H16O18P4 B217590 (2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID CAS No. 110298-84-5

(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID

Cat. No.: B217590
CAS No.: 110298-84-5
M. Wt: 500.08 g/mol
InChI Key: ZAWIXNGTTZTBKV-IUHIMVDQSA-N
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Description

(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate is an organic compound belonging to the class of inositol phosphates. These compounds contain a phosphate group attached to an inositol moiety. It is a small molecule with the chemical formula C6H16O18P4 and a molecular weight of approximately 500.0755 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate typically involves the phosphorylation of inositol. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired phosphate ester .

Industrial Production Methods

Industrial production of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, phosphonates, and substituted inositol compounds .

Scientific Research Applications

(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes involved in cellular signaling, modulating their activity. The compound may also influence the phosphorylation state of other molecules, thereby affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate is unique due to its specific stereochemistry and the number of phosphate groups. This configuration allows it to interact with a distinct set of molecular targets and pathways, making it valuable for specific research and industrial applications .

Properties

CAS No.

110298-84-5

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+

InChI Key

ZAWIXNGTTZTBKV-IUHIMVDQSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Synonyms

chiro-inositol 1,3,4,6-tetrakisphosphate
inositol-1,3,4,6-tetrakisphosphate
inositol-1,3,4,6-tetraphosphate
Ins-1,3,4,6-P4
myo-inositol 1,3,4,6-tetrakisphosphate
myo-inositol-1,3,4,6-tetrakisphosphate
myo-ITP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
Reactant of Route 2
Reactant of Route 2
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
Reactant of Route 3
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
Reactant of Route 4
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
Reactant of Route 5
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
Reactant of Route 6
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID

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